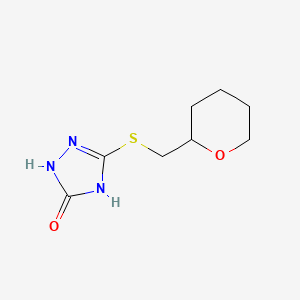![molecular formula C17H19N3O B7356751 1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
1-[4-(4-Pyridinylamino)benzoyl]piperidine
Übersicht
Beschreibung
1-[4-(4-Pyridinylamino)benzoyl]piperidine, also known as P4Bp, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Pyridinylamino)benzoyl]piperidine is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types and tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation and migration of cancer cells. This compound has also been shown to reduce the production of inflammatory mediators in immune cells and to inhibit viral replication in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-Pyridinylamino)benzoyl]piperidine has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. It has high purity and stability, which allows for accurate and reproducible results. However, this compound also has limitations, such as its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(4-Pyridinylamino)benzoyl]piperidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, this compound can be modified to improve its solubility and bioavailability, which may enhance its effectiveness as a therapeutic agent.
In conclusion, this compound is a small molecule compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of this compound with high purity. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action is not fully understood. This compound has advantages and limitations for use in lab experiments, and there are several future directions for its study.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Pyridinylamino)benzoyl]piperidine has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, suppress inflammation, and prevent viral infections.
Eigenschaften
IUPAC Name |
piperidin-1-yl-[4-(pyridin-4-ylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-12-2-1-3-13-20)14-4-6-15(7-5-14)19-16-8-10-18-11-9-16/h4-11H,1-3,12-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGQUOATLIYWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356671.png)

![3-Methyl-5-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7356678.png)
![2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356683.png)
![2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol](/img/structure/B7356685.png)
![4-ethyl-2-[6-[2-hydroxypropyl(methyl)amino]pyridin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7356705.png)
![2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356721.png)
![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![6-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356733.png)
![3-[2-[(E)-2-(2-tert-butyl-1,3-thiazol-5-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356749.png)
![1-[2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B7356759.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)
